Cas no 102349-31-5 (Benzo[e]naphtho[2',3':5,6]fluoreno[1,9a-b]oxepin-5,10,19(15H)-trione,5c,8,8a,16-tetrahydro-1,4,8,11,15,18-hexahydroxy-13-methyl-,(5cR,8R,8aS,15S,15aS)-rel-(+)-)
![Benzo[e]naphtho[2',3':5,6]fluoreno[1,9a-b]oxepin-5,10,19(15H)-trione,5c,8,8a,16-tetrahydro-1,4,8,11,15,18-hexahydroxy-13-methyl-,(5cR,8R,8aS,15S,15aS)-rel-(+)- structure](https://ko.kuujia.com/scimg/cas/102349-31-5x500.png)
102349-31-5 structure
상품 이름:Benzo[e]naphtho[2',3':5,6]fluoreno[1,9a-b]oxepin-5,10,19(15H)-trione,5c,8,8a,16-tetrahydro-1,4,8,11,15,18-hexahydroxy-13-methyl-,(5cR,8R,8aS,15S,15aS)-rel-(+)-
Benzo[e]naphtho[2',3':5,6]fluoreno[1,9a-b]oxepin-5,10,19(15H)-trione,5c,8,8a,16-tetrahydro-1,4,8,11,15,18-hexahydroxy-13-methyl-,(5cR,8R,8aS,15S,15aS)-rel-(+)- 화학적 및 물리적 성질
이름 및 식별자
-
- Benzo[e]naphtho[2',3':5,6]fluoreno[1,9a-b]oxepin-5,10,19(15H)-trione,5c,8,8a,16-tetrahydro-1,4,8,11,15,18-hexahydroxy-13-methyl-,(5cR,8R,8aS,15S,15aS)-rel-(+)-
- Benzo[e]naphtho[2',3':5,6]fluoreno[1,9a-b]oxepin-5,10,19(15H)-trione,5c,8,8a,16-tetrahydro-1,4,8,11,15,18-hexahydroxy-13-meth
- Benzo[e]naphtho[2',3':5,6]fluoreno[1,9a-b]oxepin-5,10,19(15H)-trione,5c,8,8a,16-tetrahydro-1,4,8,11,15,18-hexahydroxy-13-methyl-, (5ca,8b,8aa,15a,15aS*)-(+)-
- Rubellin B
- 88B20HYO95
- 102349-31-5
- UNII-88B20HYO95
- Rubellin B, (+)-
- Q27269913
- BENZO(E)NAPHTHO(2',3':5,6)FLUORENO(1,9A-B)OXEPIN-5,10,19(15H)-TRIONE, 5C,8,8A,16-TETRAHYDRO-1,4,8,11,15,18-HEXAHYDROXY-13-METHYL-, (5C.ALPHA.,8.BETA.,8A.ALPHA.,15.ALPHA.,15AS*)-(+)-
- Benzo(E)naphtho(2',3':5,6)fluoreno(1,9a-b)oxepin-5,10,19(15H)-trione, 5c,8,8a,16-tetrahydro-1,4,8,11,15,18-hexahydroxy-13-methyl-, (5cr,8R,8aS,15S,15aS)-rel-(+)-
- Benzo(E)naphtho(2',3':5,6)fluoreno(1,9a-b)oxepin-5,10,19(15H)-trione, 5c,8,8a,16-tetrahydro-1,4,8,11,15,18-hexahydroxy-13-methyl-, (5calpha,8beta,8aalpha,15alpha,15as*)-(+)-
- (1S,17R,20R,21S,30S)-5,9,12,20,25,30-hexahydroxy-27-methyl-22-oxaheptacyclo[15.13.0.01,21.03,16.06,15.08,13.024,29]triaconta-3,5,8,10,12,15,18,24(29),25,27-decaene-7,14,23-trione
- CHEBI:222750
-
- 인치: InChI=1S/C30H22O10/c1-10-6-12-20(17(34)7-10)29(39)40-28-16(33)3-2-13-19-11(9-30(13,28)27(12)38)8-18(35)23-24(19)26(37)22-15(32)5-4-14(31)21(22)25(23)36/h2-8,13,16,27-28,31-35,38H,9H2,1H3/t13-,16-,27+,28-,30+/m1/s1
- InChIKey: KHJHNXVDMFGVEP-PJQIVZKYSA-N
- 미소: OC1=CC=C(O)C2=C1C(=O)C1=C(O)C=C3C([C@@H]4[C@]5(C3)[C@H](OC(=O)C3=C(O)C=C(C)C=C3[C@@H]5O)[C@H](O)C=C4)=C1C2=O
계산된 속성
- 정밀분자량: 542.121
- 동위원소 질량: 542.121
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 6
- 수소 결합 수용체 수량: 10
- 중원자 수량: 40
- 회전 가능한 화학 키 수량: 0
- 복잡도: 1140
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 5
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 4
- 토폴로지 분자 극성 표면적: 182A^2
Benzo[e]naphtho[2',3':5,6]fluoreno[1,9a-b]oxepin-5,10,19(15H)-trione,5c,8,8a,16-tetrahydro-1,4,8,11,15,18-hexahydroxy-13-methyl-,(5cR,8R,8aS,15S,15aS)-rel-(+)- 관련 문헌
-
1. Secondary mould metabolites. Part 15. Structure elucidation of rubellins A and B, two novel anthraquinone metabolites from Mycosphaerella rubellaAlberto Arnone,Lorenzo Camarda,Gianluca Nasini,Gemma Assante J. Chem. Soc. Perkin Trans. 1 1986 255
추천 공급업체
Shandong Feiyang Chemical Co., Ltd
골드 회원
중국 공급자
대량

Suzhou Genelee Bio-Technology Co., Ltd.
골드 회원
중국 공급자
대량

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
골드 회원
중국 공급자
대량

pengshengyue
골드 회원
중국 공급자
대량

Nantong Boya Environmental Protection Technology Co., Ltd
골드 회원
중국 공급자
대량
